molecular formula C25H23ClP+ B15089069 benzyl(triphenyl)phosphanium;hydrochloride

benzyl(triphenyl)phosphanium;hydrochloride

Cat. No.: B15089069
M. Wt: 389.9 g/mol
InChI Key: USFRYJRPHFMVBZ-UHFFFAOYSA-N
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Description

Benzyl(triphenyl)phosphanium;hydrochloride, also known as benzyltriphenylphosphonium chloride, is an organophosphorus compound with the molecular formula C25H22ClP. It is a white crystalline powder that is soluble in water and organic solvents like chloroform. This compound is widely used in organic synthesis, particularly in the preparation of Wittig reagents and as a phase-transfer catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of benzyl chloride with triphenylphosphine in the presence of a solvent like tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures, around 60°C, under microwave irradiation to achieve high yields (87-98%) within a short reaction time of 30 minutes .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process may include azeotropic distillation to remove water and other by-products, thereby enhancing the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzyl(triphenyl)phosphanium;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .

Major Products Formed

The major products formed from these reactions include benzyl(triphenyl)phosphine oxide, benzyl(triphenyl)phosphine, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of benzyl(triphenyl)phosphanium;hydrochloride involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. This enhances the reaction rate and selectivity. In biological systems, it targets mitochondrial pathways to reduce oxidative stress and inflammation, thereby improving cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(triphenyl)phosphanium;hydrochloride is unique due to its high solubility in water and organic solvents, making it versatile for various applications. Its ability to act as a phase-transfer catalyst and its role in mitochondrial therapeutics further distinguish it from similar compounds .

Properties

Molecular Formula

C25H23ClP+

Molecular Weight

389.9 g/mol

IUPAC Name

benzyl(triphenyl)phosphanium;hydrochloride

InChI

InChI=1S/C25H22P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;

InChI Key

USFRYJRPHFMVBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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